2-Bromo-3-(2-cyanophenyl)-1-propene
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Description
2-Bromo-3-(2-cyanophenyl)-1-propene, also known as 2-bromo-3-cyanophenylpropene (BCP), is a brominated aromatic compound with a wide range of applications in the fields of science and technology. BCP is an important synthetic intermediate for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has been used in the synthesis of a variety of organic compounds, including dyes, polymers, and pharmaceuticals. BCP is also used as a catalyst in the synthesis of polymers and in the production of pharmaceuticals.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The study involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in SM coupling .
- Results: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of ABT-963
- Application Summary: ABT-963 is a potent and selective COX-2 inhibitor. The preparation of ABT-963 involves the use of boronic esters in a coupling process .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the coupling process .
- Results: The preparation of ABT-963 was successfully achieved on a multi-kilogram scale .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
- Application Summary: The total synthesis of δ-®-coniceine and indolizidine 209B involves the use of boronic esters .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the synthesis process .
- Results: The total synthesis of δ-®-coniceine and indolizidine 209B was successfully achieved .
Synthesis of 2-Bromo-3-chlorobut-2-ene
- Application Summary: 2-Bromo-3-chlorobut-2-ene is a compound that can be synthesized from 2-Bromo-2-butene .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a halogenation reaction .
- Results: The successful synthesis of 2-Bromo-3-chlorobut-2-ene can be used in further chemical reactions .
Synthesis of 4-Bromo-2-hydroxybenzaldehyde
- Application Summary: 4-Bromo-2-hydroxybenzaldehyde is a compound that can be synthesized and has various applications in chemical reactions .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a bromination reaction .
- Results: The successful synthesis of 4-Bromo-2-hydroxybenzaldehyde can be used in further chemical reactions .
properties
IUPAC Name |
2-(2-bromoprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHATUAMZYUBKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641131 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-cyanophenyl)-1-propene | |
CAS RN |
731772-25-1 |
Source
|
Record name | 2-(2-Bromo-2-propen-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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